molecular formula C14H24O6 B14377782 Triethyl 3-methylbutane-1,2,3-tricarboxylate CAS No. 90016-19-6

Triethyl 3-methylbutane-1,2,3-tricarboxylate

Cat. No.: B14377782
CAS No.: 90016-19-6
M. Wt: 288.34 g/mol
InChI Key: YIJIGPUWNGQBQX-UHFFFAOYSA-N
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Description

Triethyl 3-methylbutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C14H24O6 It is a tricarboxylate ester, meaning it contains three ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl 3-methylbutane-1,2,3-tricarboxylate typically involves the esterification of 3-methylbutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalysttriethyl 3-methylbutane-1,2,3-tricarboxylate+3water\text{3-methylbutane-1,2,3-tricarboxylic acid} + 3 \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + 3 \text{water} 3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalyst​triethyl 3-methylbutane-1,2,3-tricarboxylate+3water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-methylbutane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-methylbutane-1,2,3-tricarboxylic acid and ethanol.

    Reduction: 3-methylbutane-1,2,3-triol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl 3-methylbutane-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of triethyl 3-methylbutane-1,2,3-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets and pathways, which may include enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another tricarboxylate ester used as a plasticizer and in pharmaceutical formulations.

    Triethyl propane-1,2,3-tricarboxylate: Similar structure but with different substituents, used in similar applications.

Uniqueness

Triethyl 3-methylbutane-1,2,3-tricarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its three ester groups and the presence of a methyl group on the butane backbone differentiate it from other tricarboxylate esters, making it suitable for specialized applications in research and industry .

Properties

CAS No.

90016-19-6

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

triethyl 3-methylbutane-1,2,3-tricarboxylate

InChI

InChI=1S/C14H24O6/c1-6-18-11(15)9-10(12(16)19-7-2)14(4,5)13(17)20-8-3/h10H,6-9H2,1-5H3

InChI Key

YIJIGPUWNGQBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C(C)(C)C(=O)OCC

Origin of Product

United States

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